N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide
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Overview
Description
N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide is a compound belonging to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide typically involves the acylation of anthranilic acid derivatives. One common method includes the use of ethoxymalonyl chloride followed by Dieckmann cyclization to form the quinoline core . The reaction conditions often require the presence of a condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyquinoline derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. The presence of chlorine atoms enhances its binding affinity to these targets, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic with potent antimicrobial activity.
Nalidixic Acid: An early quinolone antibiotic used to treat urinary tract infections.
4-Hydroxyquinoline: A compound with similar structural features and biological activities.
Uniqueness
N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide is unique due to the presence of two chlorine atoms and a hydroxy group, which enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound in the development of new therapeutic agents .
Properties
CAS No. |
64002-02-4 |
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Molecular Formula |
C11H8Cl2N2O3 |
Molecular Weight |
287.10 g/mol |
IUPAC Name |
N-(6,8-dichloro-4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-4(16)14-9-10(17)6-2-5(12)3-7(13)8(6)15-11(9)18/h2-3H,1H3,(H,14,16)(H2,15,17,18) |
InChI Key |
YFJUCADGTRBSLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C(=CC(=C2)Cl)Cl)NC1=O)O |
Origin of Product |
United States |
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